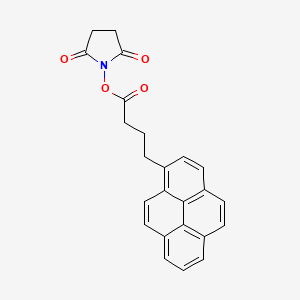

![molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3](/img/structure/B1148133.png)

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C9H5N3OS2 and its molecular weight is 235.29. The purity is usually 100%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

The synthesis of 2-aryl-5H-[1,3,4]-thiadiazolo[2,3-b]quinazolin-5-ones involves converting 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and POCl3. This method provides a pathway to generate a wide array of derivatives with potential for varied applications (Britsun et al., 2006).

Antimicrobial and Antifungal Applications

Novel quinazolin-4(3H)-one derivatives, including those with the 1,3,4-oxadiazole thioether moiety, have shown significant antibacterial and antifungal activities against phytopathogenic microorganisms, outperforming traditional agricultural bactericides and fungicides. This suggests their potential as novel agricultural microbicides (Wang et al., 2019).

Anticancer Activity

Research has identified derivatives of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one with potent anticancer activities. For instance, synthesis and pharmacological screening of 1,3,4-thiadiazino[2,3-b]quinazoline derivatives have revealed their potential in cancer treatment, highlighting the importance of further exploration in this area (Santagati et al., 2000).

Antioxidant Properties

Some novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones have been synthesized and characterized for their in vitro and in vivo antioxidant activities. The ability of these compounds to prevent oxidative stress suggests their utility in developing treatments for diseases associated with oxidative damage (Joseph et al., 2010).

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. For instance, novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones showed promising results in tests for anti-inflammatory and analgesic activities, indicating their potential in the treatment of pain and inflammation (Thorat et al., 2021).

Mechanism of Action

Mode of Action

It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some studies suggest potential applications in the inhibition of platelet aggregation .

Biochemical Analysis

Biochemical Properties

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound has been shown to bind to DNA, thereby affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are profound. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting normal cellular functions . The compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways.

Properties

IUPAC Name |

2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKSFEOTDHSSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

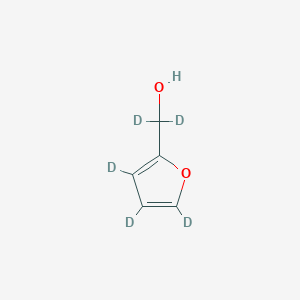

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)